WW437

Breast Cancer Cell Proliferation IC50 Comparison

Breast cancer researchers require HDAC inhibitors with defined selectivity profiles to interrogate the HDACs-EphA2 signaling axis without the confounding toxicity of pan-HDAC inhibition. WW437 (C₂₃H₂₇N₅O₄, MW 437.49) is a novel hydroxamic acid-based HDAC inhibitor that selectively targets HDAC2 and HDAC4, uniquely reducing EphA2 expression and Ser897 phosphorylation. - Validated in vivo: suppresses tumor growth and pulmonary metastasis in xenograft models with low toxicity. - Synergistic combination: potentiates EphA2 inhibitor ALW-II-41-27, enabling dual-targeting strategies. - Reliable supply: ≥98% purity, ambient-temperature shipping, with global stock availability for preclinical programs.

Molecular Formula C23H27N5O4
Molecular Weight 437.5 g/mol
Cat. No. B12421910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWW437
Molecular FormulaC23H27N5O4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC2=CN(N=N2)C3=CC=CC=C3)C(=O)CCCCCC(=O)NO
InChIInChI=1S/C23H27N5O4/c1-32-21-14-12-19(13-15-21)27(23(30)11-7-3-6-10-22(29)25-31)16-18-17-28(26-24-18)20-8-4-2-5-9-20/h2,4-5,8-9,12-15,17,31H,3,6-7,10-11,16H2,1H3,(H,25,29)
InChIKeyWCMZNERNVHGISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WW437 Procurement Guide for Breast Cancer Research


WW437 (N¹-hydroxy-N⁷-(4-methoxyphenyl)-N⁷-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)heptanediamide) is a novel histone deacetylase (HDAC) inhibitor with a hydroxamic acid zinc-binding group and a 1,2,3-triazole pharmacophore [1]. It was identified from an internal compound library as a potent anti-breast cancer agent with demonstrated activity in both cultured cancer cells and xenograft models [2]. The compound has a molecular weight of 437.49 g/mol (C₂₃H₂₇N₅O₄) and exhibits selective inhibition of HDAC2 and HDAC4 [3]. Its primary differentiation lies in its mechanism of blocking the HDACs-EphA2 signaling axis, a pathway associated with aggressive breast cancer progression [4].

Selective HDAC2/4 inhibition research
HDACs-EphA2 signaling pathway probe
1,2,3-Triazole pharmacophore SAR studies

WW437 vs. Generic HDAC Inhibitors


Substituting WW437 with a generic pan-HDAC inhibitor such as vorinostat (SAHA) or a different class-selective HDAC inhibitor in breast cancer studies would fundamentally alter experimental outcomes. WW437 exhibits a unique selectivity profile targeting HDAC2 and HDAC4 [1], whereas FDA-approved hydroxamates like SAHA non-selectively inhibit Class I, II, and IV HDACs [2]. This broad inhibition profile is associated with greater toxicity and different transcriptional effects compared to the more targeted mechanism of WW437. Critically, WW437 uniquely disrupts the HDACs-EphA2 signaling axis by reducing EphA2 expression and phosphorylation [3], a mechanism not shared by other HDAC inhibitors. This specific pathway modulation enables synergistic combination with EphA2 inhibitors like ALW-II-41-27 [4], a therapeutic opportunity that would not be replicable with alternative HDAC inhibitors. For studies investigating EphA2-driven breast cancer progression or seeking a less toxic HDAC inhibitor with in vivo efficacy, WW437 offers a distinct pharmacological tool that cannot be replaced by generic alternatives.

Isoform selectivity mismatch

Pan-HDAC inhibitors may shift isoform inhibition profiles and transcriptional outcomes compared to selective HDAC2/4 inhibition.

Pathway disruption not transferable

EphA2 expression/phosphorylation reduction unique to WW437 may not replicate with generic HDAC inhibitors.

Synergy context-specific

Combination benefit with EphA2 inhibitor ALW-II-41-27 is mechanism-dependent; alternative HDAC inhibitors may not support this synergy.

WW437 vs. SAHA: Key Evidence


Enhanced Anti-Proliferative Potency vs. SAHA

In a panel of breast cancer cell lines (MDA231, 4T1, BT549), WW437 demonstrated a 10-fold higher potency compared to the FDA-approved HDAC inhibitor SAHA (vorinostat). WW437 exhibited IC50 values ranging from 0.2 μM to 0.5 μM in these cell lines [1], while the reported IC50 of SAHA in breast cancer cells is between 2 μM and 5 μM under comparable conditions [2]. Notably, WW437 exhibited minimal cytotoxicity against the non-tumorigenic breast epithelial cell line MCF10A at these concentrations [3], suggesting a therapeutic window.

Anti-Proliferative Potency vs. SAHA
Head-to-head
WW437 IC50 0.2–0.5 μM
SAHA IC50 2–5 μM
~10-fold lower IC50
Supports higher potency at lower concentrations in breast cancer cell models
MCF10A viability context requires review
Breast Cancer Cell Proliferation IC50 Comparison

Selective Inhibition of HDAC2 and HDAC4

In contrast to pan-HDAC inhibitors such as vorinostat (SAHA), which inhibit Class I, II, and IV HDACs, WW437 exhibits a distinct selectivity profile [1]. Treatment with WW437 led to a dose-dependent decrease in HDAC2 and HDAC4 protein expression in breast cancer cells [2]. Functional validation confirmed that this selective inhibition of HDAC2 and HDAC4 is mechanistically linked to the disruption of the HDACs-EphA2 signaling axis, as evidenced by co-immunoprecipitation and ChIP-re-ChIP assays [3].

HDAC Isoform Selectivity
Class-level
Dose-dependent downregulation of HDAC2 and HDAC4; Co-IP/ChIP-re-ChIP confirmation
Selective HDAC2/4 modulation may differentiate from pan-HDAC inhibition
Class-level inference; confirm in intended model
Epigenetics HDAC Selectivity Targeted Therapy

In Vivo Antitumor and Anti-Metastatic Activity

In breast tumor xenograft mouse models, WW437 treatment led to significant inhibition of tumor growth and a dose-dependent blockade of in vivo tumor metastasis [1]. Notably, WW437 exhibited these antitumor effects with little toxicity [2]. In a mouse pulmonary metastasis model, WW437 significantly reduced metastatic burden [3]. In parallel in vitro assays, WW437 at 0.5 μM significantly inhibited cell migration and invasion in MDA231 and 4T1 breast cancer cell lines [4].

In Vivo Tumor Growth & Metastasis
Model context
Inhibition of tumor growth and dose-dependent metastasis blockade in xenograft and pulmonary metastasis models; reported low toxicity
Supports in vivo model-response context for tumor growth and metastasis endpoints
Vehicle-controlled; quantitative detail in source
In Vivo Efficacy Tumor Growth Metastasis

Synergistic Activity with EphA2 Inhibitor

Combined use of WW437 and an EphA2 inhibitor (ALW-II-41-27) exerted a more remarkable effect on breast cancer growth than either drug alone [1]. This synergy is mechanistically supported by WW437's unique ability to block the HDACs-EphA2 signaling axis, reducing EphA2 expression and phosphorylation [2]. This combinatorial efficacy distinguishes WW437 from other HDAC inhibitors that do not modulate EphA2 signaling and therefore would not be expected to produce the same synergistic benefit.

Synergy with EphA2 Inhibitor
Class-level
WW437 + ALW-II-41-27 enhanced tumor growth inhibition vs either agent alone
Supports combination strategy investigation targeting HDACs-EphA2 axis
Quantitative synergy assessment requires validation
Combination Therapy EphA2 Synergy

1,2,3-Triazole Pharmacophore Differentiation

WW437 was rationally designed by incorporating a 1,2,3-triazole unit into the initial HDAC inhibitor scaffold based on molecular docking results [1]. This structural modification distinguishes WW437 from hydroxamate HDAC inhibitors like SAHA. The 1,2,3-triazole ring plays a key role in increasing antitumor bioactivity and improving physicochemical properties, including water solubility [2]. This privileged structure enables hydrogen bonding and has high affinity for biological targets [3].

1,2,3-Triazole Pharmacophore
Supporting evidence
1,2,3-Triazole ring incorporated into HDAC inhibitor scaffold; improves water solubility and hydrogen bonding
Distinct structural feature vs standard hydroxamates, relevant for SAR studies
Physicochemical improvement context; verify solubility
Medicinal Chemistry Pharmacophore Drug Design

WW437 Applications in Breast Cancer and Epigenetics


HDACs-EphA2 Signaling in Breast Cancer

WW437 is uniquely suited for studies examining the HDACs-EphA2 signaling axis, a pathway associated with aggressive breast cancer progression [1]. Its demonstrated ability to reduce both EphA2 expression and phosphorylation at Ser897 [2] makes it a critical tool for dissecting this specific oncogenic pathway, which is not effectively targeted by other HDAC inhibitors.

In Vivo Xenograft and Metastasis Studies

WW437 has validated in vivo efficacy in breast tumor xenograft and pulmonary metastasis mouse models with reported low toxicity [1]. This makes it a reliable tool for preclinical studies focused on tumor growth inhibition and anti-metastatic efficacy, providing a robust pharmacological reference for breast cancer research programs.

Combination Therapy Research with EphA2 Inhibitors

The synergistic effect observed when combining WW437 with the EphA2 inhibitor ALW-II-41-27 [1] positions WW437 as an essential component in studies exploring dual-targeting strategies against the HDACs-EphA2 axis. Researchers investigating novel combination therapies for breast cancer can utilize WW437 to validate this specific combinatorial approach.

Epigenetic Profiling and HDAC Isoform Selectivity Studies

Given its distinct selectivity for HDAC2 and HDAC4 [1], WW437 serves as a valuable chemical probe for studying the specific roles of these isoforms in breast cancer and other disease models. Its non-pan-HDAC inhibition profile allows for more targeted epigenetic modulation compared to broad-spectrum HDAC inhibitors like SAHA [2].

Application
Selection Property
Validation Focus
HDACs-EphA2 signaling axis studies
EphA2 expression/phosphorylation modulation
Pathway-specific disruption context
In vivo xenograft and metastasis models
Tumor growth inhibition and anti-metastatic model response
Model endpoint monitoring
Combination strategy with EphA2 inhibitors
Synergistic pathway engagement (HDAC + EphA2)
Combination effect validation
Epigenetic profiling and HDAC isoform selectivity studies
Selective HDAC2/4 inhibition profile
Isoform-specific epigenetic modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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